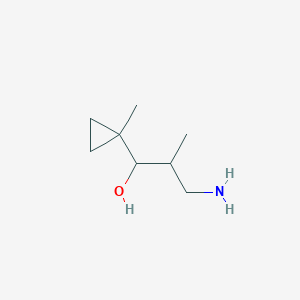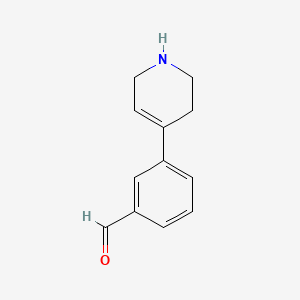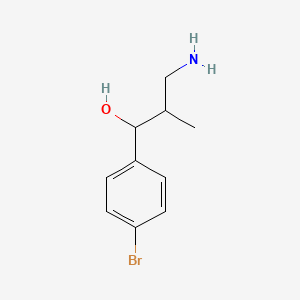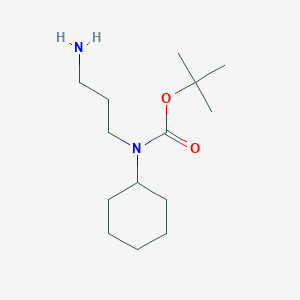![molecular formula C7H11N3O2 B13171827 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dihydropyrimidinone core, which is substituted with a hydroxyethyl and a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable pyrimidinone precursor with hydroxyethyl and methylamine reagents. One common method involves the use of 2,4-dihydroxypyrimidine as the starting material, which undergoes a nucleophilic substitution reaction with 2-chloroethanol and methylamine under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone derivative.
Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde derivative, while reduction of the dihydropyrimidinone core can produce a tetrahydropyrimidinone compound.
Aplicaciones Científicas De Investigación
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dihydropyrimidinone core can also interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares the pyrimidinone core but lacks the hydroxyethyl and methylamino substitutions.
5,6-Disubstituted 2-Aminopyrimidin-4(3H)-ones: These compounds have additional substitutions on the pyrimidinone core, which can alter their biological activity.
Uniqueness
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-[2-hydroxyethyl(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(2-3-11)6-4-7(12)9-5-8-6/h4-5,11H,2-3H2,1H3,(H,8,9,12) |
Clave InChI |
YUHFRFSJVGJDEC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC(=O)NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)

![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)





![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
